Methoxyperfluorobutane

Vue d'ensemble

Description

Methoxyperfluorobutane, also known as nonafluorobutyl methyl ether, is a colorless, clear, and odorless liquid. It is primarily used as a replacement for ozone-depleting substances such as freon. This compound belongs to the family of hydrofluoroethers, which are known for their low toxicity and environmental impact .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methoxyperfluorobutane can be synthesized through the reaction of perfluorobutyl iodide with methanol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the iodide group with a methoxy group .

Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors that ensure the reaction occurs efficiently and safely. The process is designed to minimize the release of any by-products and to maximize the yield of the desired compound .

Analyse Des Réactions Chimiques

Thermal and Acid-Catalyzed Degradation

Methoxyperfluorobutane demonstrates high thermal stability under ambient conditions but undergoes slow degradation when heated or exposed to acidic environments.

Reaction with Isopropyl Alcohol (IPA)

In mixtures containing 4.5 wt.% IPA, this compound reacts via acid-catalyzed cleavage of the ether bond, producing:

- Isopropyl perfluorobutyrate

- Isopropyl perfluoroisobutyrate

- Isopropyl methyl ether (IME)

- Hydrofluoric acid (HF)

Mechanism :

The reaction proceeds through protonation of the ether oxygen, weakening the C–O bond and facilitating nucleophilic attack by IPA. The activation energy is 25 kcal/mol , explaining its ambient stability but reactivity at elevated temperatures (e.g., 90°C) .

Kinetic Data :

Thermal Decomposition

Under controlled aging (e.g., 102°C for 363 days), this compound decomposes into:

Reactivity in Surfactant Systems

This compound participates in interfacial tension-driven processes in emulsion systems, though these are primarily physical interactions. For example:

- In binary surfactant mixtures (AOT/Zonyl), fluorocarbon droplets exhibit chemotactic motion away from hydrocarbon surfactants due to interfacial tension gradients (Δγ ≈ 0.5 mN/m) .

Table 1: Degradation Products of this compound with IPA

| Product | NMR Shifts (¹⁹F/¹H) | Coupling Constants (Hz) |

|---|---|---|

| Isopropyl perfluorobutyrate | δ¹⁹F: -119.74 (q), -127.21 (s) | ⁴J = 8.7 |

| IME | δ¹H: 3.29 (CH₃), 1.19 (CH(CH₃)₂) | - |

Table 2: Thermodynamic Parameters for Degradation

| Parameter | Value | Source |

|---|---|---|

| Activation Energy (ΔE‡) | 25 kcal/mol | |

| HF Production Rate (20°C) | 1 ppm/year | |

| Interfacial Tension (Δγ) | 0.5 mN/m |

Applications De Recherche Scientifique

Solvent Applications

Methoxyperfluorobutane is primarily utilized as a solvent in various industrial processes. Its ability to dissolve organic materials effectively allows it to be employed in:

- Electronics Manufacturing : The compound is used for cleaning and degreasing electronic components due to its non-flammable nature and efficiency in removing contaminants.

- Fluoropolymer Processing : Research has indicated its effectiveness as a solvent for polytetrafluoroethylene (PTFE), commonly known as Teflon, which requires harsh conditions for processing.

Biomedical Research

Recent studies have explored the potential of this compound in biomedical applications, particularly in:

- Oxygen Carriers : The compound has been investigated for its ability to reversibly bind oxygen, positioning it as a candidate for artificial blood substitutes. However, further research is necessary to evaluate its efficacy and safety in medical settings.

- Drug Delivery Systems : Its low viscosity and high solubility for various pharmaceuticals make it an ideal candidate for formulating injectable drug solutions. Studies have shown that this compound can encapsulate drugs without significant degradation or loss of activity.

Environmental Monitoring

This compound serves as a reference standard in analytical chemistry for detecting and quantifying per- and polyfluoroalkyl substances (PFAS) in environmental samples. Its persistent nature allows researchers to utilize it in:

- Environmental Impact Assessments : Studies have shown that while this compound is stable and non-reactive under typical conditions, careful management is necessary to prevent bioaccumulation in aquatic systems due to its persistence.

Case Study 1: Drug Delivery Systems

In a study evaluating the use of this compound as a carrier for drug delivery, researchers found that its properties allowed for the formulation of stable injectable solutions that maintain drug viability over time. This application highlights the compound's potential in developing advanced therapeutic modalities.

Case Study 2: Environmental Impact

Another study assessed the environmental impact of this compound when used as a solvent in industrial applications. The findings indicated that while it is stable under typical conditions, there is a need for careful management to mitigate risks associated with its persistence in the environment.

Mécanisme D'action

Methoxyperfluorobutane exerts its effects primarily through its role as a solvent. It facilitates various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. The molecular targets and pathways involved depend on the specific reactions it is used in .

Comparaison Avec Des Composés Similaires

- Methyl nonafluoroisobutyl ether

- Perfluorodecalin

- 1H,1H,2H,2H-Perfluoro-1-octanol

- Trichloro (1H,1H,2H,2H-perfluorooctyl)silane

- Bis (2,2,2-trifluoroethyl) ether

Comparison: Methoxyperfluorobutane is unique due to its low toxicity and environmental impact compared to other similar compounds. It is also highly effective as a solvent in various chemical reactions, making it a valuable compound in both research and industrial applications .

Activité Biologique

Overview

Methoxyperfluorobutane (MPFB), also known as 3M's Novec™ HFE-7100, is a fluorinated compound that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article explores the biological activity of MPFB, focusing on its interactions with biological systems, potential toxicity, and applications in medical and industrial settings.

MPFB is a perfluorinated ether characterized by its low surface tension and high stability. Its molecular structure contributes to its unique properties, making it suitable for applications such as solvent in chemical reactions and as a carrier for bioactive compounds.

1. Cellular Interactions

Research indicates that MPFB can influence cellular behavior through its interaction with cell membranes. Studies have shown that MPFB can alter the interfacial tension between droplets in biological systems, which impacts cell signaling and motility. For instance, MPFB droplets exhibited chemotactic behavior, moving away from hydrocarbon surfactants due to lower interfacial tensions, which suggests a unique mechanism of interaction with biological entities .

2. Microbial Compatibility

MPFB has been investigated for its compatibility with various microbial species. A study demonstrated that perfluorocarbon nanoemulsions containing MPFB could create a beneficial microenvironment for nitrogen-fixing bacteria, enhancing their metabolic processes by facilitating oxygen transport without disrupting local oxygen solubility . This property makes MPFB a candidate for applications in bioremediation and bioengineering.

Toxicological Assessment

The potential toxicity of MPFB has been a subject of investigation. While it is generally considered biocompatible, studies have indicated that high concentrations may lead to cytotoxic effects in certain cell lines. For example, exposure to high levels of MPFB was associated with altered cell viability and function in mammalian cells . Therefore, understanding the dosage and exposure levels is crucial for its safe application.

Case Study 1: Application in Drug Delivery Systems

A notable application of MPFB is in drug delivery systems where it serves as a solvent for pharmaceutical formulations. Its low toxicity profile and ability to solubilize hydrophobic drugs make it an attractive option. In vitro studies have shown enhanced drug absorption when formulated with MPFB compared to traditional solvents .

Case Study 2: Environmental Applications

In environmental science, MPFB has been utilized to enhance the bioavailability of pollutants in water treatment processes. Its unique properties allow it to interact effectively with contaminants, facilitating their degradation by microbial communities . This application underscores the compound's versatility beyond traditional uses.

Research Findings

Recent findings highlight the dual role of MPFB as both a solvent and an active agent in biological systems:

Propriétés

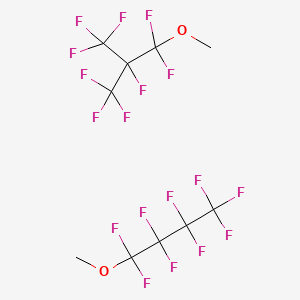

IUPAC Name |

2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h2*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYHZEQKWNODPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342008 | |

| Record name | 2-(Difluoro-methoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane; 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217104-37-4 | |

| Record name | 2-(Difluoro-methoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane; 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.